REACTION_CXSMILES
|
C([O:3][C:4](=[O:25])[CH:5](C(OCC)=O)[CH:6]([C:13]1[CH:18]=[CH:17][CH:16]=[C:15]([F:19])[CH:14]=1)[CH2:7][C:8]([O:10]CC)=[O:9])C.Cl>>[F:19][C:15]1[CH:14]=[C:13]([CH:6]([CH2:5][C:4]([OH:25])=[O:3])[CH2:7][C:8]([OH:10])=[O:9])[CH:18]=[CH:17][CH:16]=1
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Name
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2-Ethoxycarbonyl-3-(3-fluoro-phenyl)-pentanedioic acid diethyl ester
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Quantity
|
6.9 g
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Type
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reactant
|
Smiles
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C(C)OC(C(C(CC(=O)OCC)C1=CC(=CC=C1)F)C(=O)OCC)=O
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Name
|
|
Quantity
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150 mL
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Type
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reactant
|
Smiles
|
Cl
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Name
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ice water
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Quantity
|
200 mL
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Type
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solvent
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Smiles
|
|
Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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The mixture was refluxed for 24 hr
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Duration
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24 h
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Type
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EXTRACTION
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Details
|
extracted with EtOAc (×3)
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Type
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WASH
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Details
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The combined organic layers were washed with brine
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Type
|
DRY_WITH_MATERIAL
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Details
|
dried (Na2SO4)
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Type
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CONCENTRATION
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Details
|
concentrated
|
Name
|
|
Type
|
product
|
Smiles
|
FC=1C=C(C=CC1)C(CC(=O)O)CC(=O)O
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Source
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Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |